molecular formula C20H22ClF3N4O B10795703 Flibanserin-d4 (hydrochloride)

Flibanserin-d4 (hydrochloride)

Cat. No.: B10795703
M. Wt: 430.9 g/mol
InChI Key: XGAGFLQFMFCIHZ-BMJFOILFSA-N
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Description

Flibanserin-d4 (hydrochloride) is a deuterated form of flibanserin, a compound primarily used for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of the drug due to its stability and distinguishable mass spectrometric properties.

Chemical Reactions Analysis

Types of Reactions

Flibanserin-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of flibanserin-d4 (hydrochloride) can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Flibanserin-d4 (hydrochloride) is widely used in scientific research for various applications:

    Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and pharmacokinetics of flibanserin.

    Biology: Employed in studies to understand the biological pathways and mechanisms of action of flibanserin.

    Medicine: Used in clinical research to evaluate the efficacy and safety of flibanserin in treating HSDD.

    Industry: Utilized in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

Flibanserin-d4 (hydrochloride) exerts its effects by modulating serotonin receptors in the brain. It acts as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors, leading to a decrease in serotonin levels and an increase in dopamine and norepinephrine levels. These changes in neurotransmitter levels are believed to enhance sexual desire and reduce distress associated with HSDD .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flibanserin-d4 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C20H22ClF3N4O

Molecular Weight

430.9 g/mol

IUPAC Name

3-[1,1,2,2-tetradeuterio-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one;hydrochloride

InChI

InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H/i10D2,13D2;

InChI Key

XGAGFLQFMFCIHZ-BMJFOILFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2NC1=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F.Cl

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl

Origin of Product

United States

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